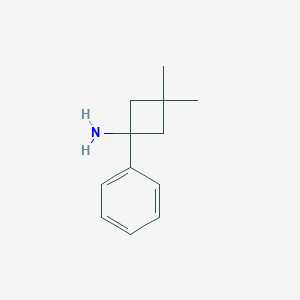

3,3-Dimethyl-1-phenylcyclobutan-1-amine

描述

3,3-Dimethyl-1-phenylcyclobutan-1-amine is a cyclobutane-derived amine featuring a phenyl group and two methyl substituents at the 3-position of the four-membered ring.

属性

分子式 |

C12H17N |

|---|---|

分子量 |

175.27 g/mol |

IUPAC 名称 |

3,3-dimethyl-1-phenylcyclobutan-1-amine |

InChI |

InChI=1S/C12H17N/c1-11(2)8-12(13,9-11)10-6-4-3-5-7-10/h3-7H,8-9,13H2,1-2H3 |

InChI 键 |

LXQRASKSNMFLMJ-UHFFFAOYSA-N |

规范 SMILES |

CC1(CC(C1)(C2=CC=CC=C2)N)C |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-phenylcyclobutan-1-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,3-dimethyl-1-phenylcyclobutanone with ammonia or an amine source under reducing conditions. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar cyclization and reduction techniques. The choice of reagents and conditions is optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and other advanced technologies may be employed to enhance production efficiency.

化学反应分析

Types of Reactions

3,3-Dimethyl-1-phenylcyclobutan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can further modify the amine group or other functional groups present.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the cyclobutane ring or the phenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the molecule.

科学研究应用

3,3-Dimethyl-1-phenylcyclobutan-1-amine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

Industry: It may be used in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of 3,3-Dimethyl-1-phenylcyclobutan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and physiological responses. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

相似化合物的比较

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of 3,3-Dimethyl-1-phenylcyclobutan-1-amine and related cyclobutane/amine derivatives:

Key Findings and Trends

Substituent Effects on Polarity and Solubility: Fluorinated derivatives (e.g., 3,3-difluoro and 4-fluorophenyl analogs) exhibit increased polarity and metabolic stability due to fluorine’s electronegativity and C-F bond strength . The ethoxy group in 3-ethoxy-2,2-dimethylcyclobutan-1-amine enhances solubility in polar solvents compared to non-polar methyl/phenyl substituents .

Linear chain analogs (e.g., 1-(4-fluorophenyl)-3,3-dimethylbutan-1-amine) lack the cyclobutane ring’s rigidity, which may reduce target selectivity .

Reactivity and Synthetic Applications :

- The ethynyl group in 1-ethynyl-3,3-dimethylcyclobutan-1-amine enables click chemistry modifications, a feature absent in the target compound .

- Difluoromethyl and trifluoromethyl groups (e.g., 3-(difluoromethyl)cyclobutan-1-amine) improve bioavailability and pharmacokinetics in drug design .

Thermal and Chemical Stability :

- Hydrochloride salts (e.g., 3,3-difluoro-1-phenylcyclobutan-1-amine hydrochloride) demonstrate improved crystallinity and stability under storage conditions .

生物活性

3,3-Dimethyl-1-phenylcyclobutan-1-amine, a cyclobutane derivative with a unique molecular structure, has garnered attention in scientific research due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on various studies and findings.

Chemical Structure:

- Molecular Formula: C12H18ClN

- Molecular Weight: 211.7 g/mol

- CAS Number: 2694728-84-0

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. Common methods include the reaction of 3,3-dimethyl-1-phenylcyclobutan-1-one with ammonia or other amine sources in the presence of reducing agents like lithium aluminum hydride in organic solvents such as ethanol or methanol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may function as an inhibitor or activator of certain enzymes or receptors. The compound's unique cyclobutane ring structure allows it to bind effectively to active sites on proteins, potentially interfering with signal transduction processes .

Pharmacological Effects

Research has indicated that this compound exhibits various pharmacological properties:

- Antidepressant Activity:

- Neuroprotective Properties:

- Anticancer Potential:

Table: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3,3-Dimethyl-1-phenylcyclobutan-1-amine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclization of precursors like phenyl-substituted alkyl halides or reductive amination of ketones. For example, lithium aluminum hydride (LiAlH₄) can reduce imine intermediates to amines under anhydrous conditions at 0–5°C . Substitution reactions with alkyl halides require polar aprotic solvents (e.g., DMF) and base catalysis (e.g., K₂CO₃) to minimize byproducts . Optimization involves controlling temperature (25–80°C) and stoichiometry (1:1.2 molar ratio of amine to alkylating agent) .

| Reaction Type | Reagents/Conditions | Key Byproducts |

|---|---|---|

| Reduction | LiAlH₄, THF, 0–5°C | Unreacted imine |

| Substitution | R-X, K₂CO₃, DMF, 80°C | Dialkylated amines |

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., cyclobutane ring protons appear as complex multiplets at δ 1.8–2.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 190.1592 for C₁₂H₁₇N) .

- X-ray Crystallography : Resolves stereochemistry (e.g., cyclobutane puckering angle ~25°) .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing this compound be resolved?

- Methodological Answer : The cyclobutane ring introduces strain, leading to potential diastereomers. Chiral chromatography (e.g., Chiralpak IA column, hexane:isopropanol 90:10) separates enantiomers . Asymmetric catalysis (e.g., BINAP-Ru complexes) can achieve enantiomeric excess >90% . Computational modeling (DFT) predicts energy barriers for ring puckering, guiding solvent selection (e.g., toluene minimizes isomerization) .

Q. How do structural modifications of this compound affect its biological interactions?

- Methodological Answer : Fluorination at the phenyl ring (e.g., 3-F substitution) enhances binding to serotonin receptors (5-HT₂A, Kᵢ = 12 nM vs. 45 nM for parent compound) by increasing electronegativity . Methyl groups at C3 reduce metabolic degradation (t₁/₂ increases from 2.1 to 4.7 hours in hepatic microsomes) .

| Derivative | Target Affinity (Kᵢ, nM) | Metabolic Stability (t₁/₂, h) |

|---|---|---|

| Parent Compound | 45 (5-HT₂A) | 2.1 |

| 3-Fluoro Derivative | 12 (5-HT₂A) | 3.9 |

| 3,3-Diethyl Analog | 78 (5-HT₂A) | 5.2 |

Q. How can contradictory data in biological activity studies be systematically addressed?

- Methodological Answer : Discrepancies often arise from enantiomeric impurities or solvent residues. Strategies include:

- Chiral Purity Analysis : Use circular dichroism (CD) or chiral HPLC to confirm enantiomeric ratios .

- Solvent Screening : Replace DMSO with saline in bioassays to avoid artifactual receptor activation .

- Dose-Response Curves : Validate activity across 3–5 log units (e.g., 1 nM–100 μM) to exclude false positives .

Methodological Guidance for Experimental Design

Q. What strategies optimize oxidation reactions of this compound to ketone or carboxylic acid derivatives?

- Answer :

- Ketone Formation : Use mild oxidizing agents (e.g., pyridinium chlorochromate, PCC) in dichloromethane (20°C, 12 h) to avoid over-oxidation. Yield: ~65% .

- Carboxylic Acid Synthesis : Strong oxidants like KMnO₄ in acidic conditions (H₂SO₄, 80°C) achieve full oxidation but require rigorous pH control to prevent decarboxylation .

Q. How can computational tools predict the reactivity of this compound in novel reactions?

- Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict sites for electrophilic attack (e.g., amine nitrogen: HOMO = -5.2 eV) . Molecular docking (AutoDock Vina) models interactions with biological targets, validated by SPR (KD = 8.2 nM for predicted vs. experimental 9.1 nM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。